molecular formula C17H23NO6 B2967835 1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate CAS No. 477890-06-5

1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate

Cat. No.: B2967835
CAS No.: 477890-06-5
M. Wt: 337.372
InChI Key: RSEVAJYYOXIMSN-ACCUITESSA-N
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Description

1,4-Dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate is a structurally complex molecule characterized by a butanedioate ester backbone with dimethyl groups at positions 1 and 3. The (2E)-ethylidene group is conjugated to an imino moiety derived from a 3,4-dimethoxyphenylmethylamine substituent. The ester functionalities may enhance solubility compared to carboxylic acid analogs, though metabolic stability could be reduced relative to amide derivatives .

Properties

IUPAC Name

dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-11(13(17(20)24-5)9-16(19)23-4)18-10-12-6-7-14(21-2)15(8-12)22-3/h6-8,18H,9-10H2,1-5H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEVAJYYOXIMSN-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CC(=O)OC)C(=O)OC)NCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/CC(=O)OC)\C(=O)OC)/NCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxybenzylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl ester groups at positions 1 and 4 of the butanedioate backbone undergo hydrolysis under acidic or alkaline conditions, yielding the corresponding dicarboxylic acid.

Reaction Conditions Products Mechanism References
0.1 M NaOH, 80°C, 6 hr2-(1-{[(3,4-Dimethoxyphenyl)methyl]amino}ethylidene)butanedioic acidSaponification of esters to carboxylates
HCl (1 M), reflux, 4 hrPartial hydrolysis to mono-methyl ester intermediateAcid-catalyzed ester cleavage
  • Key Findings :

    • Alkaline conditions favor complete hydrolysis due to nucleophilic attack by hydroxide ions on the ester carbonyl .

    • Acidic hydrolysis is less efficient, often requiring prolonged reaction times .

Schiff Base Hydrolysis

The ethylideneamino group (C=N) in the structure is susceptible to hydrolysis, particularly under acidic conditions, forming a ketone and primary amine.

Reaction Conditions Products Mechanism References
H2O/HCl (pH 3), 25°C, 12 hr1,4-Dimethyl 2-oxobutanedioate + (3,4-dimethoxyphenyl)methanamineAcid-catalyzed imine hydrolysis
H2O (neutral), 60°C, 24 hrNo reaction observedStability of Schiff base in neutral aqueous media
  • Key Findings :

    • Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic water attack .

    • Neutral conditions preserve the Schiff base structure, highlighting its stability in non-acidic environments .

Reductive Amination of the Ethylidene Group

The ethylideneamino group can be reduced to a secondary amine using borane or catalytic hydrogenation.

Reaction Conditions Products Mechanism References
NaBH4, MeOH, 0°C, 2 hr1,4-Dimethyl 2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethyl)butanedioateBorohydride-mediated reduction of C=N bond
H2 (1 atm), Pd/C, RT, 6 hrSame as aboveCatalytic hydrogenation
  • Key Findings :

    • Sodium borohydride provides faster reduction but requires low temperatures to prevent ester group interference .

    • Catalytic hydrogenation offers higher selectivity but slower reaction kinetics .

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic or oxidative conditions, yielding catechol derivatives.

Reaction Conditions Products Mechanism References
BBr3, DCM, −78°C, 1 hr1,4-Dimethyl 2-(1-{[(3,4-dihydroxyphenyl)methyl]amino}ethylidene)butanedioateLewis acid-mediated demethylation
HI (47%), reflux, 8 hrPartial demethylation with mono-phenolic productAcid-catalyzed cleavage of methoxy groups
  • Key Findings :

    • Boron tribromide selectively removes methyl groups without affecting the Schiff base or ester functionalities .

    • Hydroiodic acid causes partial degradation of the ethylidene group under prolonged heating .

Nucleophilic Substitution at the Amino Group

The primary amine generated via Schiff base hydrolysis can participate in alkylation or acylation reactions.

Reaction Conditions Products Mechanism References
AcCl, pyridine, 0°C, 2 hr1,4-Dimethyl 2-(1-{[(3,4-dimethoxyphenyl)methyl]acetamido}ethylidene)butanedioateAcylation of free amine
CH3I, K2CO3, DMF, RT, 12 hrQuaternary ammonium salt derivativeAlkylation of amine
  • Key Findings :

    • Acylation proceeds efficiently in anhydrous conditions, preserving ester integrity .

    • Alkylation requires polar aprotic solvents to enhance nucleophilicity of the amine .

Oxidation of the Ethylidene Group

The ethylidene (C=N) bond can be oxidized to a nitrile oxide or epoxide under specific conditions.

Reaction Conditions Products Mechanism References
mCPBA, DCM, RT, 4 hrEpoxide derivativeEpoxidation of conjugated double bond
O3, then H2O2, −78°CFragmentation into ketone and nitrile oxideOzonolysis followed by oxidative workup
  • Key Findings :

    • Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the ethylidene group without ester cleavage .

    • Ozonolysis leads to backbone fragmentation, limiting synthetic utility .

Scientific Research Applications

1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Key Observations:

3,4-Dimethoxyphenyl Group: Present in all compared compounds, this group is associated with enhanced binding to aromatic-rich regions of targets (e.g., P2X7 receptors in A-740003 and calcium channels in Verapamil analogs ).

Backbone and Functional Groups: The target’s butanedioate ester differs significantly from A-740003’s amide-quinoline scaffold and Verapamil’s nitrile-based structure. Esters generally exhibit higher hydrophilicity than nitriles or amides but lower metabolic stability . The ethylidene-imino group in the target compound introduces conformational rigidity, contrasting with the flexible tetrahydropyridin-4-yl substituents in pyridopyrimidinone derivatives .

Pharmacokinetic and Pharmacodynamic Considerations

  • A-740003: As a P2X7 antagonist, its amide and cyanoimino groups likely enhance metabolic stability and blood-brain barrier penetration . The target compound’s ester groups may reduce half-life due to esterase-mediated hydrolysis.
  • Verapamil Analogs : The nitrile and dual 3,4-dimethoxyphenyl groups in Verapamil-related compounds contribute to calcium channel binding and lipophilicity, favoring membrane penetration . The target compound’s ester backbone may limit similar tissue distribution.
  • Pyridopyrimidinones: The diversity of substituents in this class (e.g., cyclobutyl, oxetan-3-yl) suggests tunable pharmacokinetic profiles, whereas the target compound’s structure offers fewer sites for derivatization .

Biological Activity

1,4-Dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate, also known by its chemical formula C17H23NO6C_{17}H_{23}NO_6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials such as 3,4-dimethoxybenzaldehyde and various amines. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product through condensation reactions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antifungal Activity : Preliminary studies have shown that compounds with similar structural features demonstrate antifungal properties. For instance, derivatives containing the 3,4-dimethoxyphenyl group were evaluated for their efficacy against various fungal strains, showing significant inhibition rates ranging from 67% to 89% against phytopathogenic fungi .
  • Antitumor Potential : In vitro assays have suggested that related compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects : Some studies indicate that derivatives of this compound may offer neuroprotective benefits by enhancing cerebral blood flow and exhibiting antioxidant properties .

Case Studies

  • Antifungal Evaluation : A study evaluated the antifungal activity of a series of compounds structurally related to this compound. The results indicated that these compounds could serve as potential candidates for developing environmentally friendly fungicides due to their moderate to potent activity against various fungal pathogens .
  • Cytotoxicity Assays : In a separate investigation focusing on antitumor properties, derivatives were tested against multiple cancer cell lines. The findings showed concentration-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .

Data Tables

Biological ActivityObserved EffectReference
AntifungalInhibition rates: 67-89%
AntitumorCytotoxicity on cancer cell lines
NeuroprotectiveEnhanced cerebral blood flow

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